molecular formula C10H16O4Zn B078574 zinc(2+) bis(4-oxopent-2-en-2-olate) CAS No. 14024-63-6

zinc(2+) bis(4-oxopent-2-en-2-olate)

Cat. No.: B078574
CAS No.: 14024-63-6
M. Wt: 265.6 g/mol
InChI Key: KNXAKZGJNLAYCJ-UHFFFAOYSA-N
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Description

zinc(2+) bis(4-oxopent-2-en-2-olate): C10H14O4Zn . It is a white to almost white powder or crystalline solid that is soluble in methanol and hot acetylacetone . This compound is widely used in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: zinc(2+) bis(4-oxopent-2-en-2-olate) can be synthesized by reacting zinc oxide or zinc acetate with acetylacetone in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the compound is often produced using a chemical vapor deposition (CVD) method. This involves the vaporization of bis(2,4-pentanedionato)zinc and its subsequent deposition onto a substrate at high temperatures . This method is particularly useful for producing thin films of zinc oxide for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: zinc(2+) bis(4-oxopent-2-en-2-olate) can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.

Major Products:

    Oxidation: Zinc oxide and other zinc-containing compounds.

    Reduction: Reduced zinc complexes.

    Substitution: New zinc-ligand complexes.

Scientific Research Applications

Chemistry

Zinc(2+) bis(4-oxopent-2-en-2-olate) is widely used as a precursor for synthesizing zinc oxide nanoparticles and thin films. These materials are crucial in optoelectronics, catalysis, and transparent conductive coatings. The compound's ability to form stable complexes with various ligands enhances its utility in chemical reactions, particularly in catalysis .

Table 1: Comparison of Zinc(2+) Bis(4-Oxopent-2-En-2-Olate) with Similar Compounds

CompoundUnique PropertiesApplications
Zinc(2+) bis(4-oxopent-2-en-2olate)Low toxicity, high stabilityNanoparticles, thin films
Nickel(II) bis(4-oxopent-2-en-2olate)Higher toxicityCatalysis, polymerization
Cobalt(II) bis(4-oxopent-2-en-2olate)Moderate toxicityIndustrial catalysts

Biology and Medicine

In biological research, zinc(2+) bis(4-oxopent-2-en-2olate) has been investigated for its potential as a drug delivery system. Its coordination properties allow it to form stable complexes with therapeutic agents, making it suitable for targeted drug delivery applications. Studies have shown that zinc-based metal-organic frameworks (MOFs), which can include this compound, exhibit exceptional chemical stability and biocompatibility .

Case Study: Drug Delivery Systems
A study demonstrated the use of zinc-based MOFs as carriers for doxorubicin, a common chemotherapeutic agent. The MOFs showed controlled release properties and enhanced drug loading capabilities due to their porous structure .

Industry

In industrial applications, zinc(2+) bis(4-oxopent-2-en-2olate) serves as a stabilizer in polymers and a cross-linking agent in resins. Its role as a precursor for zinc-based coatings is particularly noteworthy; these coatings provide protection against corrosion in various materials .

Table 2: Industrial Applications of Zinc(2+) Bis(4-Oxopent-2-En-2-Olate)

ApplicationDescription
Polymer StabilizerEnhances thermal stability and mechanical properties
Cross-Linking AgentImproves adhesion and durability of resins
CoatingsProvides corrosion resistance to metals

Mechanism of Action

The mechanism by which zinc, bis(2,4-pentanedionato)- exerts its effects involves the coordination of zinc ions with the acetylacetonate ligands. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules .

Comparison with Similar Compounds

  • Nickel, bis(2,4-pentanedionato)-
  • Cobalt, bis(2,4-pentanedionato)-
  • Manganese, bis(2,4-pentanedionato)-

Uniqueness: zinc(2+) bis(4-oxopent-2-en-2-olate) is unique due to its relatively low toxicity and high stability compared to other metal acetylacetonates. This makes it more suitable for applications in biological and industrial settings where safety and stability are paramount .

Q & A

Basic Question: What are the recommended synthetic routes for preparing zinc(2+) bis(4-oxopent-2-en-2-olate), and how do reaction conditions influence ligand coordination geometry?

Methodological Answer:
Zinc(2+) bis(4-oxopent-2-en-2-olate) is synthesized via ligand exchange reactions, where zinc salts (e.g., ZnCl₂ or Zn(NO₃)₂) react with the deprotonated 4-oxopent-2-en-2-olate ligand. The ligand’s enolate form is generated using a base like NaOH or NH₃ in ethanol or methanol. Critical parameters include:

  • Solvent polarity : Polar solvents (e.g., ethanol) favor monodentate coordination, while non-polar solvents (e.g., toluene) stabilize bidentate or chelating modes .
  • pH control : Excess base ensures complete deprotonation of the diketone ligand, avoiding incomplete coordination .
  • Temperature : Elevated temperatures (~60°C) accelerate ligand exchange but may promote side reactions (e.g., hydrolysis of Zn²⁺).

Characterization : Confirm coordination geometry via IR spectroscopy (C=O and C=C stretching shifts) and UV-Vis (ligand-to-metal charge transfer bands at ~300–400 nm) .

Advanced Question: How can X-ray crystallography resolve discrepancies in reported coordination geometries of zinc(2+) bis(4-oxopent-2-en-2-olate) complexes?

Methodological Answer:
Conflicting reports on coordination geometries (e.g., tetrahedral vs. octahedral) often arise from solvent adducts or counterion effects. To resolve these:

Crystallize the complex in inert solvents (e.g., hexane) to minimize solvent coordination.

Use SHELXL for structure refinement, leveraging its robust handling of disorder and twinning in small-molecule crystallography .

ORTEP-3 visualizes thermal ellipsoids to distinguish static vs. dynamic disorder in ligand positioning .

Validate bond lengths : Zn–O distances typically range from 1.95–2.10 Å for tetrahedral geometries and 2.10–2.30 Å for octahedral geometries .

Example : A study of analogous Co(II) complexes showed solvent-free structures adopt tetrahedral geometry, while hydrated forms exhibit octahedral coordination .

Advanced Question: How can researchers reconcile contradictory catalytic activity data for zinc(2+) bis(4-oxopent-2-en-2-olate) in polymerization reactions?

Methodological Answer:
Discrepancies in catalytic performance often stem from:

  • Ligand stereochemistry : The (Z)- vs. (E)-isomerism of 4-oxopent-2-en-2-olate alters metal center accessibility. Use NMR (NOESY) to confirm isomer ratios .
  • Trace moisture : Hydrolysis of Zn²⁺ generates Zn(OH)₂, which deactivates the catalyst. Employ Schlenk-line techniques for moisture-sensitive reactions .
  • Substrate purity : Olefinic monomers (e.g., ethylene) must be purified via molecular sieves to remove inhibitors like O₂ or H₂O.

Experimental Design : Compare catalytic turnover numbers (TONs) under rigorously anhydrous vs. ambient conditions to isolate moisture effects .

Basic Question: What spectroscopic techniques are most effective for characterizing the electronic structure of zinc(2+) bis(4-oxopent-2-en-2-olate)?

Methodological Answer:

  • IR Spectroscopy : Identify ligand coordination via shifts in ν(C=O) from ~1650 cm⁻¹ (free ligand) to ~1580–1600 cm⁻¹ (coordinated) .
  • UV-Vis Spectroscopy : Detect d-d transitions (weak for Zn²⁺ due to d¹⁰ configuration) and ligand-centered π→π* transitions (~250–350 nm) .
  • EPR : Not typically used for Zn(II) (diamagnetic), but useful for detecting paramagnetic impurities (e.g., Fe³⁺) .

Data Interpretation : Compare spectra with databases (e.g., PubChem) for analogous complexes to validate assignments .

Advanced Question: What computational methods are suitable for modeling the redox behavior of zinc(2+) bis(4-oxopent-2-en-2-olate) in photocatalytic applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP functional to optimize geometry and calculate HOMO-LUMO gaps. Basis sets like LANL2DZ (for Zn) and 6-31G* (for light atoms) are recommended .
  • TD-DFT : Predict UV-Vis spectra and assign electronic transitions, correlating with experimental data .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions in photocatalytic cycles .

Case Study : A study on Cu(II) acetylacetonate showed that solvent polarity reduces HOMO-LUMO gaps by 0.3–0.5 eV, enhancing light absorption .

Properties

CAS No.

14024-63-6

Molecular Formula

C10H16O4Zn

Molecular Weight

265.6 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;zinc

InChI

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

KNXAKZGJNLAYCJ-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn]

Key on ui other cas no.

14024-63-6

physical_description

White or yellow crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Hydroxyethylideneacetate
Reactant of Route 1
zinc(2+) bis(4-oxopent-2-en-2-olate)
Reactant of Route 2
zinc(2+) bis(4-oxopent-2-en-2-olate)
Reactant of Route 3
zinc(2+) bis(4-oxopent-2-en-2-olate)
Reactant of Route 4
zinc(2+) bis(4-oxopent-2-en-2-olate)
Reactant of Route 5
1-Hydroxyethylideneacetate
zinc(2+) bis(4-oxopent-2-en-2-olate)
Reactant of Route 6
zinc(2+) bis(4-oxopent-2-en-2-olate)

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